Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
- 2-(Diethylamino)ethyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate hydrochloride
Uniqueness
Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its specific quinoline structure and the presence of both hydroxy and benzoate groups.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
ethyl 2-[(4-hydroxy-2-oxo-1-propylquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H22N2O5/c1-3-13-24-17-12-8-6-10-15(17)19(25)18(21(24)27)20(26)23-16-11-7-5-9-14(16)22(28)29-4-2/h5-12,25H,3-4,13H2,1-2H3,(H,23,26) |
InChI Key |
JLCWOEFGDAUARI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3C(=O)OCC)O |
Origin of Product |
United States |
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